2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C19H23ClN4O2 and a molecular weight of 374.874 g/mol This compound is notable for its unique structure, which includes a chlorobenzyl group, a piperazine ring, and a furylmethylene acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzyl chloride with piperazine to form 2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide. This intermediate is then reacted with 5-methyl-2-furaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((2-FURYL)METHYLENE)ACETOHYDRAZIDE
- 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((4-(TRI-F-ME)BENZYLIDENE)ACETOHYDRAZIDE
- 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((2-(TRI-F-ME)BENZYLIDENE)ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C19H23ClN4O2 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H23ClN4O2/c1-15-6-7-17(26-15)12-21-22-19(25)14-24-10-8-23(9-11-24)13-16-4-2-3-5-18(16)20/h2-7,12H,8-11,13-14H2,1H3,(H,22,25)/b21-12+ |
InChI Key |
CAMBTQDLUYYRFB-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
solubility |
>56.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.